2-Bromo-4-(thiophen-2-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-4-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5(4-10-7)6-2-1-3-11-6/h1-4H |
InChI Key |
ITKCIBTWVRVFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=COC(=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 Thiophen 2 Yl Oxazole
Precursor Synthesis and Convergent Elaboration Strategies
The most direct precursor to 2-Bromo-4-(thiophen-2-yl)oxazole is its non-brominated parent, 4-(thiophen-2-yl)oxazole. A robust and widely adopted method for its synthesis is the van Leusen oxazole (B20620) synthesis, which is a powerful [3+2] cycloaddition reaction. nih.gov
This strategy involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). In this specific case, 2-thiophenecarboxaldehyde serves as the aldehyde component. The reaction is typically carried out in methanol (B129727) with a base, such as potassium carbonate (K₂CO₃), under reflux conditions. orgsyn.org The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the desired 5-substituted oxazole ring. nih.gov A detailed procedure published in Organic Syntheses describes heating 2-thiophenecarboxaldehyde, TosMIC, and K₂CO₃ in methanol at reflux (66 °C) for four hours to produce 5-(thiophen-2-yl)oxazole in high yield after workup. orgsyn.org Note that in this nomenclature, the thiophene (B33073) is at position 5, which is equivalent to position 4 in the target compound's name due to IUPAC priority rules changing upon bromination at C-2. For clarity in the synthetic pathway, the precursor is often referred to as 5-(thiophen-2-yl)oxazole.
Convergent strategies offer an alternative, wherein the thiophene and oxazole rings are constructed and then joined. However, the van Leusen approach, which directly incorporates the thiophene moiety from a commercially available precursor, is highly efficient.
Regioselective Bromination Methodologies for Oxazole Derivatives
With the 4-(thiophen-2-yl)oxazole core in hand, the next critical step is the regioselective introduction of a bromine atom. Direct electrophilic bromination of the oxazole ring can be challenging as it can occur at either the C2 or C4/C5 positions depending on substituents and conditions. sci-hub.seyoutube.com For the synthesis of this compound, bromination is required at the C2 position.
However, a well-established and highly regioselective method exists for the C-4 bromination of 5-substituted oxazoles, which would lead to 4-bromo-5-(thiophen-2-yl)oxazole, a constitutional isomer of the target compound. This method highlights the challenges and intricacies of oxazole chemistry. This process involves the lithiation of 5-(thiophen-2-yl)oxazole followed by quenching with an electrophilic bromine source. orgsyn.org The regioselectivity of the lithiation (C2 vs. C4) is highly dependent on reaction conditions. It is known that the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer dictates the site of electrophilic attack. orgsyn.org
To achieve C4-bromination, the reaction is performed by treating 5-(thiophen-2-yl)oxazole with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at low temperatures (-15 °C to -10 °C). orgsyn.org The use of DMF is crucial as it favors the formation of the acyclic isonitrile enolate, which, upon quenching with N-bromosuccinimide (NBS), leads to highly selective bromination at the C4 position. orgsyn.org
Table 1: C-4 Bromination of Various 5-Substituted Oxazoles This table illustrates the generality of the C-4 bromination methodology.
| Substrate (5-Substituted Oxazole) | Product (4-Bromo-5-substituted oxazole) | Yield (%) | Regioselectivity (C-4:C-2) |
|---|---|---|---|
| 5-(Thiophen-2-yl)oxazole | 4-Bromo-5-(thiophen-2-yl)oxazole | 86 | >97:3 |
| 5-Phenyloxazole | 4-Bromo-5-phenyloxazole | 85 | >97:3 |
| 5-(4-Methoxyphenyl)oxazole | 4-Bromo-5-(4-methoxyphenyl)oxazole | 88 | >97:3 |
| 5-(4-Chlorophenyl)oxazole | 4-Bromo-5-(4-chlorophenyl)oxazole | 82 | >97:3 |
For the synthesis of the title compound, This compound , a different strategy is required. This typically involves direct lithiation at the C2 position, which is favored under certain conditions (e.g., using n-BuLi in a non-polar solvent like THF), followed by reaction with an electrophilic bromine source. sci-hub.seresearchgate.net This regiocontrolled lithiation is a common tactic for functionalizing the C2 position of oxazoles. sci-hub.se
Cyclization and Heterocycle Formation Approaches to the Oxazole Core
The formation of the oxazole ring is a pivotal step in the synthesis. Several methodologies exist for this transformation.
Van Leusen Reaction: As discussed previously, this is a highly effective method for creating 5-substituted oxazoles from aldehydes and TosMIC. nih.govorgsyn.org It is a one-pot reaction that proceeds with good to excellent yields for various aromatic and heteroaromatic aldehydes. nih.gov
Dehydrative Cyclizations: Classical methods often rely on the cyclization of acyclic precursors. For instance, the Robinson-Gabriel synthesis involves the dehydration of 2-acylaminoketones to form 2,4,5-trisubstituted oxazoles. The Dakin-West reaction can also produce oxazole derivatives from α-amino acids and acid anhydrides.
Aziridine (B145994) Ring Expansion: A more recent two-step approach involves the aziridination of the double bond in (acyl)alkenyl thiophenes. The resulting aziridine intermediate can then undergo ring expansion to form the 2-thiophenyl-substituted oxazole dyad, often without needing to isolate the intermediate aziridine. nih.gov
Iodine-Mediated Cyclization: N-propargylamides can be converted into oxazoles through a metal-free cyclization process. Using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) and an iodine source, N-propargylamides undergo intramolecular iodooxygenation to form oxazoline (B21484) intermediates, which can be further transformed into oxazoles. rsc.org
Cross-Coupling Strategies for Thiophene Moiety Incorporation
While the van Leusen reaction provides a direct route by starting with 2-thiophenecarboxaldehyde, cross-coupling reactions represent a powerful alternative for constructing the C-C bond between the oxazole and thiophene rings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile tool for forming aryl-aryl bonds. One could envision a strategy where a bromo-oxazole is coupled with a thiophene boronic acid or vice versa. For instance, 4-bromooxazoles are excellent substrates for Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂. orgsyn.org A similar approach could theoretically be used to couple a 4-bromooxazole (B40895) with 2-thienylboronic acid to form the desired linkage. Ligand-free Suzuki coupling has also been shown to be highly efficient for installing thiophene rings into π-conjugated systems, requiring very low palladium catalyst loading. rsc.org
Palladium-Catalyzed C-H Activation: Modern methods increasingly utilize direct C-H activation/arylation, avoiding the need to pre-functionalize both coupling partners. This could involve the coupling of an oxazole with a halogenated thiophene or vice versa, catalyzed by a palladium complex. researchgate.netresearchgate.net
Modern Catalytic Systems in the Synthesis of Bromo-Substituted Heterocycles
The synthesis of bromo-substituted heterocycles like this compound benefits significantly from modern catalytic systems that offer high efficiency, selectivity, and functional group tolerance.
Palladium Catalysis: Palladium catalysts are central to many C-C and C-heteroatom bond-forming reactions. As mentioned, they are crucial for Suzuki-Miyaura couplings. orgsyn.org They are also used for C-H activation/halogenation cycles and other cross-coupling reactions like Heck and Sonogashira, which can be used to further functionalize the bromo-oxazole product. nih.govsci-hub.se
Copper Catalysis: Copper catalysts are often used as co-catalysts in palladium-mediated reactions but also have standalone applications. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed to synthesize fused oxazoles. rsc.org Copper(I) iodide (CuI) is also a common catalyst for N-arylation reactions to build complex heterocyclic systems. mdpi.com
Lewis Base Catalysis: For the halogenation step itself, innovative catalytic methods are emerging. A Lewis base-catalyzed bromochlorination of unsaturated systems has been developed using a phosphine (B1218219) oxide catalyst and thionyl chloride as a latent chloride source. acs.org While not a direct bromination, this showcases the trend towards using catalytic, metal-free systems for halogenation reactions, which could be adapted for the bromination of heterocycles. acs.org
Multicomponent Reactions (MCRs) Towards Oxazole Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and operational steps.
The van Leusen Reaction: This is a prime example of a three-component reaction, combining an aldehyde, TosMIC, and a base to construct the oxazole ring. nih.gov Its application in synthesizing the precursor 5-(thiophen-2-yl)oxazole underscores its utility and convergence. orgsyn.org
Amidation–Coupling–Cycloisomerization (ACCI) Sequence: A novel three-component synthesis of oxazoles has been developed based on an ACCI sequence, starting from propargyl amine and acid chlorides. rsc.org
Visible-Light-Induced Three-Component Reaction: A modern approach utilizes visible light to induce a three-component reaction between iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles. rsc.org This method is notable for being eco-friendly and catalyst-free, relying on photo-generated intermediates. rsc.org
Copper-Catalyzed MCRs: Copper catalysts are effective in promoting multicomponent reactions for heterocycle synthesis. researchgate.net These reactions offer a convenient pathway to structurally diverse oxazoles and other related heterocycles from readily available starting materials. researchgate.net
Mechanistic Investigations of 2 Bromo 4 Thiophen 2 Yl Oxazole Transformations
Electrophilic Aromatic Substitution Mechanisms on the Thiophene (B33073) Ring
The thiophene ring in 2-Bromo-4-(thiophen-2-yl)oxazole is susceptible to electrophilic aromatic substitution. Thiophene is a π-excessive five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iqpearson.com The heteroatom, in this case, sulfur, can stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) formed during the substitution process.
In the case of 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position, which is the most electron-rich and sterically accessible site. uoanbar.edu.iq The mechanism for electrophilic substitution, such as bromination or nitration, on the thiophene ring of this compound is a two-step process:
Formation of the Sigma Complex: The electrophile (E⁺) attacks the C5 position of the thiophene ring, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized over the thiophene ring, including the sulfur atom, which can accommodate the charge through its lone pairs of electrons.
Deprotonation: A weak base present in the reaction mixture removes a proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the substituted product.
The general order of reactivity for five-membered heterocycles in electrophilic aromatic substitution is pyrrole (B145914) > furan (B31954) > thiophene > benzene. pharmaguideline.comquora.com The reactivity is governed by the ability of the heteroatom to stabilize the positive charge in the intermediate sigma complex.
Nucleophilic Aromatic Substitution Mechanisms at the Bromine Center
The bromine atom at the C2 position of the oxazole (B20620) ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the oxazole ring, which makes the C2 carbon atom electron-deficient and thus a good target for nucleophilic attack. The mechanism of SNAr on this compound proceeds through a two-step addition-elimination pathway:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C2 carbon atom, which bears the bromine atom. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the electron-withdrawing oxazole ring, which helps to stabilize the intermediate.
Elimination of the Leaving Group: The aromaticity of the oxazole ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group. This results in the formation of the 2-substituted oxazole derivative.
For a successful SNAr reaction, the presence of electron-withdrawing groups on the aromatic ring is crucial to stabilize the intermediate carbanion. masterorganicchemistry.com The oxazole ring itself acts as an effective electron-withdrawing group in this context.
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Stille)
The carbon-bromine bond at the C2 position of the oxazole is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromo-oxazole, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
| Coupling Reaction | Catalyst | Reagents | General Product |
| Suzuki-Miyaura | Palladium(0) complex | Organoboron compound, Base | 2-Aryl/vinyl-4-(thiophen-2-yl)oxazole |
| Sonogashira | Palladium(0) complex, Copper(I) salt | Terminal alkyne, Base | 2-Alkynyl-4-(thiophen-2-yl)oxazole |
| Negishi | Palladium(0) or Nickel(0) complex | Organozinc compound | 2-Alkyl/aryl/vinyl-4-(thiophen-2-yl)oxazole |
| Stille | Palladium(0) complex | Organotin compound | 2-Alkyl/aryl/vinyl/alkynyl-4-(thiophen-2-yl)oxazole |
Sonogashira Coupling: This reaction couples the bromo-oxazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comyoutube.comgold-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the bromo-oxazole to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the palladium complex.
Negishi and Stille Couplings: These reactions follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic reagent used. The Negishi coupling employs organozinc reagents, while the Stille coupling utilizes organotin compounds.
C-H Functionalization Mechanisms on the Oxazole and Thiophene Moieties
Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. Both the oxazole and thiophene rings in this compound possess C-H bonds that can be activated and functionalized.
Oxazole Moiety: The C5 position of the oxazole ring is a primary site for C-H functionalization. organic-chemistry.orgmdpi.comorganic-chemistry.org Palladium-catalyzed direct arylation or alkenylation can be achieved at this position. The mechanism typically involves:
C-H Activation: The palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), coordinates to the oxazole and cleaves the C5-H bond, forming a palladacycle intermediate. This step is often the rate-determining step. rsc.org
Reaction with the Coupling Partner: The palladacycle then reacts with an aryl or vinyl halide.
Reductive Elimination: The final step involves reductive elimination to form the C-C bond and regenerate the active palladium catalyst.
Thiophene Moiety: The C-H bonds on the thiophene ring, particularly at the C5 position, can also be targeted for direct functionalization through similar palladium-catalyzed pathways. The regioselectivity of the C-H activation can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Radical Reaction Pathways Involving the Bromine Atom
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. This process can be initiated by heat, light, or a radical initiator. pressbooks.publibretexts.orgwikipedia.orgyoutube.com
The mechanism of a radical reaction involving the bromine atom typically starts with an initiation step where the C-Br bond is broken homolytically, resulting in an oxazol-2-yl radical and a bromine radical.
R-Br → R• + Br•
This highly reactive oxazol-2-yl radical can then participate in various propagation steps, such as:
Addition to a double or triple bond: The radical can add to an alkene or alkyne to form a new carbon-centered radical.
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule.
Reaction with other radical species.
The reaction cascade is terminated by termination steps, where two radical species combine to form a stable molecule.
Metalation and Transmetalation Processes in Functionalization
Metalation, particularly lithiation via halogen-metal exchange, is a powerful strategy for the functionalization of this compound. nih.govtcnj.edu The bromine atom at the C2 position is readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium at low temperatures.
R-Br + n-BuLi → R-Li + n-BuBr
This generates a highly nucleophilic 2-lithio-4-(thiophen-2-yl)oxazole intermediate, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the C2 position.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that specific theoretical and computational studies on this exact compound are not available in the public domain. While research exists on related oxazole and thiophene derivatives, the explicit data required to construct a detailed analysis for "this compound" as per the requested outline has not been published.
The instructions for this task strictly require focusing solely on "this compound" and generating "thorough, informative, and scientifically accurate content" with "detailed research findings" and "data tables." Without published computational studies, creating such an article would involve speculation or the extrapolation of data from dissimilar molecules, which would compromise the scientific accuracy and integrity of the content.
Therefore, it is not possible to generate the requested article in adherence to the provided constraints. The foundational research data necessary to populate the specified sections and subsections for "this compound" is not available in the searched scientific literature.
Applications of 2 Bromo 4 Thiophen 2 Yl Oxazole As a Synthetic Building Block
Utilization in Carbon-Carbon Bond Formation Methodologies
The bromine atom at the 2-position of the oxazole (B20620) ring makes 2-Bromo-4-(thiophen-2-yl)oxazole an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules.
Prominent among these are the Suzuki-Miyaura coupling , Heck coupling , and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron compound, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.com This methodology is widely used to create biaryl or aryl-vinyl linkages. For instance, the coupling of a brominated heterocyclic compound with an arylboronic acid can yield a more complex aryl-substituted heterocycle. mdpi.com The choice of palladium catalyst and ligands, such as those from the Buchwald and XPhos families, can be crucial for achieving high efficiency in these transformations. nih.gov
Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by reacting the bromo-oxazole with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction is particularly useful for the vinylation of aryl and heteroaryl halides. researchgate.net The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields of the desired vinylated products. nih.gov Phosphine-free palladium catalysts have also been developed for Heck-type reactions, offering a more environmentally friendly alternative. nih.gov
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromo-oxazole and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org The Sonogashira reaction is a powerful tool for synthesizing alkynyl-substituted heterocycles, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
These carbon-carbon bond-forming reactions are summarized in the following table:
| Coupling Reaction | Reactant | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron compound (e.g., Arylboronic acid) | Palladium catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Heck | Alkene | Palladium catalyst, Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (Aryl-Alkynyl) |
Role in the Construction of Carbon-Heteroatom Bonds (C-N, C-O, C-S)
Beyond carbon-carbon bond formation, the bromine atom of this compound facilitates the construction of carbon-heteroatom bonds, which are prevalent in many biologically active molecules and functional materials.
Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction allows for the coupling of the bromo-oxazole with a wide range of primary and secondary amines, providing access to a diverse array of N-substituted oxazole derivatives. nih.govresearchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for optimizing the reaction conditions. nih.gov Alternatively, the Ullmann condensation , a copper-catalyzed reaction, can also be employed for C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig amination. wikipedia.org
Carbon-Oxygen (C-O) Bond Formation: The Ullmann condensation is also a valuable method for constructing C-O bonds by coupling the bromo-oxazole with alcohols or phenols in the presence of a copper catalyst. wikipedia.orgmdpi.com This reaction leads to the formation of aryl ethers. Modern variations of the Ullmann reaction often utilize soluble copper catalysts, improving upon the traditional high-temperature conditions. wikipedia.org
Carbon-Sulfur (C-S) Bond Formation: Similarly, C-S bonds can be formed through copper-catalyzed Ullmann-type couplings with thiols or thiophenols, yielding aryl thioethers. wikipedia.orgnih.gov
The following table summarizes the key reactions for carbon-heteroatom bond formation:
| Bond Type | Reaction | Reactant | Catalyst System |
| C-N | Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base |
| C-N | Ullmann Condensation | Amine | Copper catalyst, Base |
| C-O | Ullmann Condensation | Alcohol/Phenol (B47542) | Copper catalyst, Base |
| C-S | Ullmann-type Coupling | Thiol/Thiophenol | Copper catalyst, Base |
Precursor for the Synthesis of Advanced Heterocyclic Systems
The this compound scaffold serves as a valuable starting point for the synthesis of more complex and advanced heterocyclic systems. The reactivity of both the bromo-oxazole and the thiophene (B33073) ring allows for a variety of synthetic transformations.
For example, the oxazole ring itself can be synthesized through methods like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov The thiophene moiety can also be constructed through various cyclization reactions. mdpi.com By combining these synthetic strategies, a wide range of substituted and fused heterocyclic systems can be accessed. For instance, the initial bromo-oxazole can be further functionalized through the coupling reactions mentioned previously, and then subsequent reactions can be performed on the thiophene ring to build additional fused rings.
Integration into Complex Molecular Architectures and Scaffolds
The ability to introduce diverse functional groups onto the this compound core through cross-coupling and other reactions makes it a valuable building block for constructing complex molecular architectures and scaffolds. This is particularly relevant in the field of medicinal chemistry, where the oxazole and thiophene motifs are found in numerous biologically active compounds. researchgate.netacs.org
The step-wise functionalization of the bromo-oxazole allows for the controlled and systematic assembly of intricate molecular structures. For example, a Suzuki coupling at the 2-position of the oxazole could be followed by a separate functionalization of the thiophene ring, leading to a highly substituted and complex molecule. This modular approach is highly advantageous in the synthesis of natural products and drug candidates.
Diversification Strategies via Derivatization of the Thiophene Moiety
The thiophene ring in this compound offers additional opportunities for molecular diversification. Thiophene and its derivatives are known to undergo a variety of chemical transformations. nih.gov
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609), allowing for reactions such as halogenation and sulfonation. nih.gov
Metalation and Cross-Coupling: The thiophene ring can be metalated, for example, through lithiation, followed by quenching with an electrophile to introduce a new substituent. This allows for further cross-coupling reactions to be performed on the thiophene ring, independent of the oxazole's 2-position.
These derivatization strategies allow for the creation of a library of compounds with diverse substitution patterns on the thiophene ring, which can be crucial for structure-activity relationship (SAR) studies in drug discovery.
Strategies for Post-Synthetic Modification and Late-Stage Functionalization
The concept of post-synthetic modification and late-stage functionalization is critical in modern organic synthesis, particularly for the rapid generation of analogs of a lead compound. The reactivity of the C-Br bond in this compound makes it an ideal handle for such modifications.
Once the core scaffold containing the 4-(thiophen-2-yl)oxazole unit has been assembled, the bromine atom at the 2-position can be selectively targeted for a variety of transformations. This allows for the introduction of different functional groups at a late stage in the synthetic sequence, avoiding the need to re-synthesize the entire molecule from scratch for each new analog. This approach is highly efficient for exploring the chemical space around a particular molecular scaffold and for optimizing the properties of a lead compound.
Functionalization and Derivatization Strategies for 2 Bromo 4 Thiophen 2 Yl Oxazole
Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. researchgate.net In the case of 2-bromo-4-(thiophen-2-yl)oxazole, the nitrogen atom of the oxazole (B20620) ring can act as a directing group, although its efficacy can be influenced by other substituents.
While specific DoM studies on this compound are not extensively documented, the principles can be applied. For instance, lithiation of similar heterocyclic systems, such as 4-bromo-1-phenylsulphonylpyrazole, occurs regioselectively at the position ortho to the directing group. sigmaaldrich.com In that case, the sulfonyl group directs lithiation to the C5 position of the pyrazole (B372694) ring. sigmaaldrich.com
For this compound, direct deprotonation of the thiophene (B33073) ring could be envisioned. The sulfur atom in the thiophene ring, in conjunction with the oxazole nitrogen, could direct a base like n-butyllithium to the C3 or C5 position of the thiophene ring. Subsequent quenching with an electrophile would introduce a new substituent at a defined position. The choice of base and reaction conditions would be critical to favor this pathway over halogen-metal exchange at the C2-bromo position.
Table 1: Potential Electrophiles for Quenching Reactions
| Electrophile | Resulting Functional Group |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Alkyl halides (R-X) | Alkyl group (-R) |
| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl group (-C(OH)R₂) |
| Iodine (I₂) | Iodo group (-I) |
Site-Selective Functionalization of the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The oxazole substituent at the C2 position of the thiophene ring will influence the regioselectivity of such reactions. Generally, electrophilic substitution on a 2-substituted thiophene favors the C5 position. However, the electronic nature of the oxazole ring will modulate this reactivity.
Alternatively, metal-halogen exchange or direct lithiation can be employed for site-selective functionalization. In a related compound, 5-(5-bromo-4-methylthiophen-2-yl)oxazole, the bromine on the thiophene ring can be used for further reactions. evitachem.com For the title compound, direct lithiation of the thiophene ring, potentially at the C5 position, followed by reaction with an electrophile, offers a viable route for introducing substituents. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could favor deprotonation of the thiophene ring over interaction at the C2-bromo position of the oxazole. researchgate.net
Strategies for Bromine Displacement and Retention of the Oxazole Core
The bromine atom at the C2 position of the oxazole ring is a key handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond at this position is generally more reactive than C-H bonds on the thiophene ring in such transformations, allowing for selective functionalization.
Suzuki-Miyaura coupling, which pairs the bromo-oxazole with a boronic acid or ester, is a widely used method. For the isomeric compound, 4-bromo-5-(thiophen-2-yl)oxazole, Suzuki-Miyaura coupling with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂. orgsyn.org A similar reactivity can be expected for this compound.
Other cross-coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) are also applicable to 2-bromooxazoles, providing access to a diverse range of derivatives while keeping the central oxazole structure intact. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov
Introduction of Diverse Functional Groups via Cross-Coupling and Other Reactions
The versatility of this compound as a synthetic building block is most evident in the variety of functional groups that can be introduced at the C2 position via cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-(thiophen-2-yl)oxazole |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-(thiophen-2-yl)oxazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4-(thiophen-2-yl)oxazole |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-4-(thiophen-2-yl)oxazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-4-(thiophen-2-yl)oxazole |
These reactions enable the synthesis of complex molecules with tailored electronic and steric properties, which is particularly valuable in medicinal chemistry and materials science. rsc.org
Multi-Step Synthesis Utilizing this compound as a Key Intermediate
The functional handles on this compound make it an ideal intermediate in multi-step synthetic sequences. slideshare.net For example, a synthetic route towards a complex, biologically active target molecule could involve the initial formation of the this compound core, followed by sequential functionalization at the C2 position of the oxazole and a specific position on the thiophene ring.
A hypothetical synthetic plan could be:
Synthesis of the core: Reaction of 2-thiophenecarboxamide (B1294673) with a suitable α-haloketone, followed by cyclization and bromination to yield this compound.
First functionalization: A Sonogashira coupling at the C2-bromo position to introduce an alkyne moiety.
Second functionalization: Site-selective lithiation of the thiophene ring at C5, followed by quenching with an aldehyde to install a secondary alcohol.
Further elaboration: Subsequent reactions on the newly introduced functional groups to build up molecular complexity.
This stepwise approach allows for the controlled and predictable construction of intricate molecular architectures.
Ring-Opening and Rearrangement Reactions (if applicable)
Oxazole rings are generally stable under neutral and basic conditions but can be susceptible to ring-opening under harsh acidic conditions. slideshare.net The reaction of oxazoles with concentrated acids can lead to cleavage of the ring to form an acylamino ketone or related structures. slideshare.net For this compound, treatment with strong, hot acid could potentially lead to the hydrolysis of the oxazole ring.
Additionally, certain lithiated oxazoles are known to exist in equilibrium with their acyclic vinyl isocyanide tautomers. orgsyn.org This equilibrium can sometimes be exploited for synthetic purposes, but it can also lead to undesired side products if not carefully controlled. Specific studies on the ring-opening and rearrangement reactions of this compound are not prominent in the literature, suggesting that under typical synthetic conditions, the oxazole core remains intact.
Catalytic Approaches to Transformations Involving 2 Bromo 4 Thiophen 2 Yl Oxazole
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the derivatization of 2-bromo-4-(thiophen-2-yl)oxazole. The reactivity of the C-Br bond on the oxazole (B20620) ring makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction has proven to be a highly effective method for the arylation of 4-bromooxazoles. orgsyn.org The coupling of 4-bromo-5-(thiophen-2-yl)oxazole with various arylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl2, proceeds smoothly to afford the corresponding 4-aryl-5-(thiophen-2-yl)oxazoles. orgsyn.org The reaction is known for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-based reagents. nih.gov The general catalytic cycle involves the oxidative addition of the bromo-oxazole to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of ligands, such as bulky, electron-donating phosphines, can significantly influence the efficiency of the reaction. nih.gov
Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties onto the oxazole core. This copper-free and amine-free reaction can be carried out using a palladium catalyst to couple terminal alkynes with aryl halides like this compound. beilstein-journals.orgnih.gov The reaction is a powerful tool for constructing carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. nih.gov The traditional Sonogashira coupling often employs a dual catalytic system of palladium and copper, where copper facilitates the formation of the key copper acetylide intermediate. beilstein-journals.org However, copper-free variations have been developed to avoid potential side reactions.
Stille Coupling: The Stille coupling utilizes organotin reagents as the coupling partners. While specific examples with this compound are not prevalent in the provided search results, the general applicability of Stille coupling to bromo-heterocycles is well-established. researchgate.net This reaction offers an alternative to Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.
Negishi Coupling: The Negishi coupling involves the reaction of organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. Similar to Stille coupling, specific data for this compound is limited in the search results, but the methodology is a powerful tool for C-C bond formation with bromo-substituted heterocycles. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, Arylboronic acid | 4-Aryl-5-(thiophen-2-yl)oxazoles | orgsyn.org |
| Sonogashira | Pd catalyst, Terminal alkyne | 4-Alkynyl-5-(thiophen-2-yl)oxazoles | beilstein-journals.orgnih.gov |
| Stille | Pd catalyst, Organotin reagent | 4-Substituted-5-(thiophen-2-yl)oxazoles | researchgate.net |
| Negishi | Pd or Ni catalyst, Organozinc reagent | 4-Substituted-5-(thiophen-2-yl)oxazoles | researchgate.net |
Copper-Mediated and Copper-Catalyzed Cross-Coupling Methodologies
Copper-catalyzed and mediated reactions provide a valuable alternative and complement to palladium-based methodologies for the functionalization of this compound. These reactions are often cost-effective and can exhibit unique reactivity and selectivity.
The classic Ullmann condensation, a copper-promoted reaction, has been a long-standing method for the formation of carbon-nitrogen and carbon-oxygen bonds. acs.org While traditionally requiring harsh conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols. These improved methods often utilize chelating ligands that enhance the solubility and reactivity of the copper catalyst, allowing for reactions to proceed at lower temperatures. acs.org
Copper-catalyzed cross-coupling reactions can be employed for the synthesis of various substituted oxazoles. For instance, copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and carboxamides. kfupm.edu.sa This approach involves the formation of a copper carbenoid species that reacts with the carboxamide, followed by cyclodehydration. kfupm.edu.sa While this specific example doesn't start with this compound, it highlights the potential of copper catalysis in constructing the oxazole ring itself, which could be a complementary strategy.
Furthermore, copper-catalyzed domino reactions involving C-N cross-coupling have been developed for the synthesis of complex heterocyclic systems. nih.gov These one-pot procedures can involve multiple bond-forming events, increasing synthetic efficiency. nih.gov The application of such methodologies to this compound could lead to the rapid construction of novel, polycyclic architectures.
Nickel-Catalyzed Transformations and Reductive Coupling Reactions
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts can often promote transformations that are challenging for their palladium counterparts, particularly those involving less reactive electrophiles or sterically hindered substrates.
While specific examples detailing nickel-catalyzed transformations of this compound are not explicitly present in the provided search results, the general utility of nickel in cross-coupling reactions of bromo-heterocycles is well-documented. For instance, nickel-catalyzed C-H/C-O coupling of azoles with phenol (B47542) derivatives has been reported, demonstrating the capability of nickel to activate and functionalize C-H bonds. researchgate.net
Reductive coupling reactions, often facilitated by nickel catalysts, provide a means to form new carbon-carbon bonds. These reactions typically involve the reductive elimination of two organic fragments from a nickel center. This strategy can be particularly useful for the synthesis of symmetrical or unsymmetrical biaryl compounds. The combination of photoredox catalysis with nickel catalysis has also been shown to be effective for C-S cross-coupling reactions, expanding the scope of accessible transformations. beilstein-journals.org
Ruthenium- and Rhodium-Catalyzed C-H Activation Strategies
The direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to molecular synthesis. Ruthenium and rhodium catalysts have been at the forefront of the development of C-H activation strategies. nih.govnih.gov
Ruthenium-Catalyzed C-H Activation: Ruthenium catalysts have been successfully employed for the C-H functionalization of various heterocycles. researchgate.net For example, Ru(II)-catalyzed alkenylation of 2-arylbenzo[d]oxazoles with unactivated olefins leads to the selective formation of mono-alkenylated products. researchgate.net Mechanistic studies suggest the formation of a five-membered cyclic ruthenium complex facilitates the C-H activation process. researchgate.net While direct application to this compound is not detailed, the thiophene (B33073) ring presents C-H bonds that could potentially be targeted for such transformations, offering a pathway for derivatization without relying on the pre-functionalized bromo group. The development of arene-free ruthenium complexes is also an area of active research, potentially leading to novel reactivity manifolds. nih.gov
Rhodium-Catalyzed C-H Activation: Rhodium catalysts are also highly versatile for C-H functionalization reactions. nih.gov These catalysts can operate through various mechanistic pathways, including concerted metalation-deprotonation (CMD), oxidative addition, and electrophilic aromatic substitution. nih.gov Rhodium-catalyzed C-H activation has been applied to a wide range of substrates, enabling the formation of new C-C and C-heteroatom bonds. nih.gov The predictability and broad applicability of these methods make them attractive for the late-stage functionalization of complex molecules. nih.gov The oxazole and thiophene rings in this compound both contain C-H bonds that could be potential sites for rhodium-catalyzed functionalization, offering alternative synthetic routes to novel derivatives.
Table 2: Comparison of Ruthenium and Rhodium in C-H Activation
| Catalyst | Typical Applications | Mechanistic Features | Reference |
|---|---|---|---|
| Ruthenium | Alkenylation of heterocycles | Formation of cyclic metal intermediates | researchgate.net |
| Rhodium | Arylation, Alkenylation, Amination | Diverse pathways (CMD, OA, etc.) | nih.govnih.gov |
Photoredox Catalysis in Derivatization and Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of new chemical bonds under mild reaction conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates.
This methodology has been successfully applied to a variety of transformations, including C-S bond formation. beilstein-journals.org For instance, the combination of photoredox catalysis with transition metal catalysis, such as nickel, has been shown to be effective for the cross-coupling of thiols with aryl iodides. beilstein-journals.org In such a dual catalytic system, the photocatalyst generates a thiyl radical, which then participates in the nickel-catalyzed cross-coupling cycle. beilstein-journals.org
Furthermore, photoredox catalysis has been employed for the synthesis of 2-substituted benzothiazoles from thiophenols and nitriles via sequential C-S and C-N bond formation. rsc.org This reaction proceeds through the direct oxidative radical coupling of thiophenols with nitriles to generate iminyl radical intermediates, which then undergo intramolecular cyclization. rsc.org The application of such photoredox strategies to this compound could open up new avenues for its derivatization, potentially allowing for the introduction of a wide range of functional groups under mild and environmentally friendly conditions.
Ligand Design and Optimization for Enhanced Reactivity and Selectivity
The performance of metal-catalyzed cross-coupling reactions is critically dependent on the nature of the ligands coordinated to the metal center. Ligand design and optimization play a crucial role in enhancing the reactivity, selectivity, and stability of the catalyst.
In the context of palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the use of bulky, electron-donating phosphine (B1218219) ligands is often beneficial. nih.gov These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher reaction rates and yields. nih.gov For example, ligands like trineopentylphosphine and specifically designed biaryl phosphines have been shown to be effective for the synthesis of sterically hindered biaryls. nih.gov
For challenging cross-coupling reactions, the development of specialized ligand systems is often necessary. This can involve the synthesis of novel phosphines, N-heterocyclic carbenes (NHCs), or pincer ligands with tailored steric and electronic properties. nih.gov The choice of ligand can also influence the regioselectivity of a reaction, directing the catalytic transformation to a specific position on a multifunctional substrate. The careful selection and optimization of ligands are therefore essential for achieving the desired outcome in the catalytic transformations of this compound, enabling access to a wider range of derivatives with high efficiency and selectivity.
Advanced Spectroscopic and Analytical Methodologies in Research on 2 Bromo 4 Thiophen 2 Yl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-4-(thiophen-2-yl)oxazole. While specific research on advanced NMR techniques like 2D NMR, DOSY NMR, and variable temperature NMR for this exact compound is not widely published, standard ¹H and ¹³C NMR data provide foundational structural confirmation.
In a typical ¹H NMR spectrum of a related compound, 4-bromo-5-(thiophen-2-yl)oxazole, the thiophene (B33073) protons exhibit characteristic shifts. For instance, the proton at the 5-position of the thiophene ring appears as a doublet of doublets, as do the other two thiophene protons, with chemical shifts generally observed between δ 7.14 and 7.61 ppm. The oxazole (B20620) proton signal is typically a singlet, found further downfield, for example at δ 7.80 ppm. orgsyn.org
The ¹³C NMR spectrum of 4-bromo-5-(thiophen-2-yl)oxazole shows distinct signals for each carbon atom in the molecule. The carbon atoms of the thiophene and oxazole rings resonate in the aromatic region, with typical shifts observed at δ 110.0, 125.9, 126.8, 127.7, 127.8, 144.0, and 149.0 ppm. orgsyn.org For this compound, the positions of these signals would be expected to differ due to the alternative substitution pattern on the oxazole ring.
Advanced NMR techniques could provide deeper insights. 2D NMR experiments, such as COSY and HSQC, would be crucial to definitively assign the proton and carbon signals, especially for the thiophene ring protons. DOSY NMR could be used to study the diffusion characteristics of the molecule in solution, providing information about its size and potential interactions. Variable temperature NMR could reveal information about conformational dynamics, such as restricted rotation around the bond connecting the thiophene and oxazole rings.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Thiophenyl-Oxazole Compound
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ¹H | 7.14 | dd | Thiophene-H |
| 7.43 | dd | Thiophene-H | ||
| 7.61 | dd | Thiophene-H | ||
| 7.80 | s | Oxazole-H | ||
| ¹³C NMR | ¹³C | 110.0 | Oxazole-C | |
| 125.9 | Thiophene-C | |||
| 126.8 | Thiophene-C | |||
| 127.7 | Thiophene-C | |||
| 127.8 | Thiophene-C | |||
| 144.0 | Oxazole-C | |||
| 149.0 | Oxazole-C | |||
| Data is for 4-bromo-5-(thiophen-2-yl)oxazole and serves as a representative example. orgsyn.org |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For the isomeric compound 4-bromo-5-(thiophen-2-yl)oxazole, HRMS (ESI) data shows a calculated m/z for [M+H]⁺ of 229.9275, with the found value being 229.9271, confirming the molecular formula C₇H₄BrNOS. orgsyn.org Similar accuracy would be expected for this compound, allowing for unambiguous confirmation of its molecular formula.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. While specific fragmentation patterns for this compound are not detailed in the available literature, characteristic losses would be expected, such as the loss of a bromine atom, carbon monoxide, or fragmentation of the thiophene ring. This analysis helps to piece together the molecular structure and confirm the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination and Reactivity Correlation
In such structures, the oxazole and thiophene rings are typically planar. The dihedral angle between these two rings is a key conformational parameter that can influence the molecule's electronic properties and packing in the crystal lattice. Intermolecular interactions, such as halogen bonding (Br···N or Br···S), π-π stacking between the aromatic rings, and hydrogen bonds (if suitable functional groups are present), play a significant role in the solid-state architecture. Understanding these interactions is crucial for correlating the solid-state structure with physical properties and potential reactivity. For instance, the accessibility of the bromine atom for substitution reactions can be influenced by its steric environment within the crystal.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the oxazole and thiophene rings and the carbon-bromine bond.
The IR spectrum of the related 4-bromo-5-(thiophen-2-yl)oxazole shows characteristic bands at 3120 cm⁻¹ (aromatic C-H stretch), 1603, 1501, and 1486 cm⁻¹ (C=C and C=N stretching of the aromatic rings), and vibrations associated with the thiophene ring, such as the C-S-C vibration around 680 cm⁻¹. orgsyn.org The C-Br stretching vibration is typically observed in the lower frequency region, around 500-600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond. Together, IR and Raman spectra provide a detailed vibrational fingerprint of the molecule, which can be used for identification and to monitor the progress of reactions involving changes to the functional groups.
Table 2: Characteristic IR Absorption Bands for a Related Thiophenyl-Oxazole Compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3120 | Aromatic C-H stretch |
| 1603 | C=C / C=N stretch |
| 1501 | C=C / C=N stretch |
| 1486 | C=C / C=N stretch |
| 706 | C-H out-of-plane bend |
| 642 | Ring deformation |
| Data is for 4-bromo-5-(thiophen-2-yl)oxazole and serves as a representative example. orgsyn.org |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis in Derivatives
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. For this compound, the absorption spectrum is expected to show bands corresponding to π→π* transitions within the conjugated system formed by the thiophene and oxazole rings.
Future Directions and Emerging Research Avenues for 2 Bromo 4 Thiophen 2 Yl Oxazole
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable synthetic methods for producing 2,4-disubstituted oxazoles is a key area of future research. rsc.orgtandfonline.com Current methodologies often rely on stoichiometric reagents and harsh conditions. The future lies in the exploration of novel catalytic systems that offer milder reaction conditions, higher atom economy, and the use of greener solvents.
Recent advancements in the direct C-H arylation of oxazoles provide a promising starting point. nih.gov The development of palladium and nickel-based catalysts has enabled the formation of aryl-oxazole bonds with high regioselectivity. nih.govnih.gov Future work on 2-Bromo-4-(thiophen-2-yl)oxazole could focus on developing catalysts that can selectively activate the C-H bonds of the thiophene (B33073) ring for further functionalization, while leaving the bromo- and thiophenyl-substituents intact. Furthermore, photoredox catalysis, which utilizes visible light to drive chemical reactions, presents a sustainable alternative to traditional heating. tandfonline.com The application of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could open up new reaction pathways for the derivatization of the this compound core under exceptionally mild conditions. tandfonline.com
Another promising avenue is the use of copper-catalyzed cross-coupling reactions. rsc.org These reactions are often more cost-effective and environmentally benign than their palladium-catalyzed counterparts. Research into novel copper-based catalytic systems for the synthesis and functionalization of the this compound scaffold could lead to more sustainable and economical production methods.
The table below summarizes potential novel catalytic approaches for the synthesis and functionalization of this compound.
| Catalytic System | Potential Application | Advantages |
| Palladium/Ligand System | Direct C-H arylation of the thiophene ring | High regioselectivity, broad substrate scope |
| Nickel/Ligand System | Cross-coupling with aryl chlorides and other electrophiles | Cost-effective, good for challenging substrates |
| Photoredox/Transition Metal Dual Catalysis | C-H functionalization under mild conditions | Use of visible light, energy-efficient |
| Copper-based Catalysts | Sustainable cross-coupling reactions | Low cost, reduced toxicity |
Development of Asymmetric Synthetic Applications
The development of asymmetric syntheses to produce chiral derivatives of this compound is a largely unexplored but highly promising research area. The introduction of chirality would open up new possibilities for its application in areas such as medicinal chemistry and materials science. While the direct asymmetric synthesis of the core structure is challenging, future research could focus on the asymmetric functionalization of the pre-formed heterocycle.
One potential strategy involves the use of chiral catalysts in cross-coupling reactions. nih.govrsc.org For instance, the development of chiral ligands for palladium or nickel catalysts could enable the enantioselective introduction of substituents at the 2-position of the oxazole (B20620) ring via substitution of the bromine atom. Another approach could involve the asymmetric C-H functionalization of the thiophene ring, guided by a chiral catalyst. youtube.com
Furthermore, the synthesis of chiral oxazoline (B21484) derivatives, which can then be oxidized to the corresponding oxazoles, is a well-established strategy. researchgate.net Future work could explore the asymmetric synthesis of a chiral precursor to this compound, which would then be converted to the final product. The use of organocatalysts in domino reactions to construct chiral heterocyclic compounds is another emerging field that could be applied to this target. youtube.com
The potential for creating novel chiral compounds from this compound is vast and warrants significant future investigation.
Integration into Flow Chemistry and Continuous Processing Methodologies
The integration of the synthesis and derivatization of this compound into flow chemistry and continuous processing methodologies offers significant advantages in terms of safety, efficiency, and scalability. nih.govspringerprofessional.de Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov
Recent studies have demonstrated the successful use of flow chemistry for the rapid synthesis of substituted oxazoles. rsc.orgdurham.ac.ukacs.orgworktribe.comuc.pt These methods often utilize packed-bed reactors containing solid-supported reagents and catalysts, which simplifies purification and allows for the continuous production of the target molecule. durham.ac.ukacs.orgworktribe.com Future research on this compound could focus on developing a multi-step flow synthesis, starting from simple precursors and culminating in the formation of the final product without the need for isolation of intermediates. uc.pt
The use of flow chemistry is particularly advantageous for reactions that involve hazardous reagents or intermediates, as the small reactor volumes minimize the risk of accidents. nih.gov Furthermore, the integration of in-line purification techniques, such as extraction and chromatography, can lead to a fully automated process for the production of highly pure this compound and its derivatives. beilstein-journals.org This would be particularly beneficial for the late-stage functionalization of the molecule, allowing for the rapid generation of a library of analogs for screening in various applications. nih.govacs.org
| Flow Chemistry Approach | Potential Application for this compound | Key Benefits |
| Packed-Bed Reactors | Synthesis of the core structure using immobilized reagents/catalysts | Simplified purification, reusability of catalysts |
| Multi-step Telescoped Synthesis | Continuous production from simple starting materials | Reduced manual handling, improved efficiency |
| In-line Purification | Automated synthesis and purification of derivatives | High purity products, rapid library generation |
| Photochemical Flow Reactors | Sustainable and controlled photochemical reactions | Enhanced safety, precise control of irradiation time |
Advanced Materials Science Applications as Building Blocks for Polymers and Oligomers
The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel polymers and oligomers with applications in materials science. nih.govtandfonline.com The thiophene unit is a well-known component of conducting polymers, and its combination with the oxazole ring could lead to materials with interesting optoelectronic properties. tandfonline.comresearchgate.net
Future research in this area could focus on the polymerization of this compound through cross-coupling reactions. The bromine atom at the 2-position provides a convenient handle for polymerization, and the thiophene ring can also be functionalized to tune the properties of the resulting polymer. For example, the synthesis of polythiophenes with this compound as a side chain could lead to materials with enhanced solubility and processability. cmu.edu
Furthermore, the incorporation of the this compound unit into conjugated oligomers could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The ability to tune the electronic properties of these materials through chemical modification of the oxazole and thiophene rings would be a key advantage. tandfonline.com Theoretical studies using methods like Density Functional Theory (DFT) could be employed to predict the electronic structure and band gap of these novel polymers and guide their synthesis. nih.govtandfonline.comresearchgate.net
Bio-Inspired Synthesis and Biomimetic Transformations Utilizing the Core Structure
The fields of bio-inspired synthesis and biomimetic transformations offer exciting future research avenues for this compound. Nature provides a vast array of complex molecules with diverse biological activities, and many of these contain heterocyclic scaffolds similar to the one found in the target compound. nih.gov
Future research could focus on using the this compound core as a starting point for the synthesis of analogs of naturally occurring bioactive molecules. For example, many marine alkaloids contain oxazole rings and exhibit interesting pharmacological properties. nih.gov By mimicking the biosynthetic pathways of these natural products, it may be possible to develop novel synthetic routes to complex molecules based on the this compound scaffold.
Another promising area is the use of enzymes as catalysts for the synthesis and derivatization of this compound. durham.ac.ukresearchgate.netacs.org Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. durham.ac.ukresearchgate.net For instance, lipases have been shown to catalyze the formation of various heterocyclic compounds. durham.ac.ukresearchgate.net Future work could explore the use of enzymes to perform selective transformations on the this compound molecule, such as asymmetric reductions or oxidations. The development of artificial enzymes or nanozymes that can catalyze specific reactions on this substrate is also a tantalizing prospect.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes
One of the key challenges in working with multifunctional molecules like this compound is predicting the regioselectivity of chemical reactions. nih.govnih.govresearchgate.netacs.orgchemrxiv.org ML models can be trained on large datasets of chemical reactions to predict the most likely site of functionalization. nih.govnih.govresearchgate.netacs.orgchemrxiv.org For example, a model could be developed to predict whether a given reagent will react at the bromine-bearing carbon of the oxazole, a C-H bond on the oxazole, or a C-H bond on the thiophene ring. nih.govresearchgate.netacs.org This would save significant time and resources in the laboratory by allowing researchers to focus on the most promising reaction conditions.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Regioselectivity Prediction | Predicting the site of functionalization on the oxazole and thiophene rings. nih.govnih.govresearchgate.netacs.orgchemrxiv.org | Reduced experimental effort, faster discovery of new derivatives. |
| Retrosynthesis | Designing efficient synthetic routes to complex target molecules. chemcopilot.comgrace.comarxiv.orgatomfair.com | Accelerated synthesis of novel compounds. |
| Property Prediction | Predicting the electronic and material properties of polymers and oligomers. | Rational design of advanced materials. |
| Reaction Optimization | Identifying optimal reaction conditions for higher yields and selectivity. | More efficient and sustainable chemical processes. |
Q & A
Q. How can structure-activity relationships (SAR) guide the design of derivatives for anticancer applications?
- Methodological Answer : SAR studies on 4-substituted oxazole-thiophene derivatives (Table 3 in ) reveal that electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity by stabilizing DNA intercalation. In vitro assays (e.g., MTT on HeLa cells) combined with molecular docking (e.g., targeting STAT3 or tubulin) identify optimal substituents. Bioisosteric replacement of bromine with CF₃ improves metabolic stability while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
